molecular formula C15H19N3O3 B5829830 2-amino-4-hydroxy-5-[[4-(2-methylpropoxy)phenyl]methyl]-1H-pyrimidin-6-one

2-amino-4-hydroxy-5-[[4-(2-methylpropoxy)phenyl]methyl]-1H-pyrimidin-6-one

Cat. No.: B5829830
M. Wt: 289.33 g/mol
InChI Key: NTIFWVVGQXFBBI-UHFFFAOYSA-N
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Description

2-amino-4-hydroxy-5-[[4-(2-methylpropoxy)phenyl]methyl]-1H-pyrimidin-6-one is an organic compound that belongs to the class of pyrimidinones. This compound is characterized by its unique structure, which includes an amino group, a hydroxy group, and a phenylmethyl group substituted with a 2-methylpropoxy group. It is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-4-hydroxy-5-[[4-(2-methylpropoxy)phenyl]methyl]-1H-pyrimidin-6-one can be achieved through several synthetic routes. One common method involves the condensation of appropriate starting materials under controlled conditions. For instance, the reaction between a substituted benzaldehyde and a pyrimidinone derivative in the presence of a base can yield the desired compound. The reaction conditions typically involve moderate temperatures and the use of solvents such as ethanol or methanol.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated reactors. The process would include precise control of reaction parameters such as temperature, pressure, and pH to ensure high yield and purity. The use of catalysts and continuous flow reactors can enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-amino-4-hydroxy-5-[[4-(2-methylpropoxy)phenyl]methyl]-1H-pyrimidin-6-one undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde derivative.

    Reduction: The amino group can be reduced to form an amine derivative.

    Substitution: The phenylmethyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic or basic conditions.

    Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Conditions for substitution reactions may involve the use of halogenating agents or nucleophiles such as sodium azide (NaN₃).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while reduction may produce an amine derivative.

Scientific Research Applications

2-amino-4-hydroxy-5-[[4-(2-methylpropoxy)phenyl]methyl]-1H-pyrimidin-6-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 2-amino-4-hydroxy-5-[[4-(2-methylpropoxy)phenyl]methyl]-1H-pyrimidin-6-one exerts its effects involves interactions with specific molecular targets and pathways. The amino and hydroxy groups can form hydrogen bonds with biological molecules, influencing their activity. The phenylmethyl group may interact with hydrophobic pockets in proteins, affecting their function. These interactions can modulate various biochemical pathways, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-amino-4-hydroxy-6-methylpyrimidine: This compound shares a similar pyrimidinone core but differs in the substitution pattern.

    2-amino-4-hydroxy-5-methylphenylpyrimidine: Another similar compound with a different substitution on the phenyl ring.

Uniqueness

2-amino-4-hydroxy-5-[[4-(2-methylpropoxy)phenyl]methyl]-1H-pyrimidin-6-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

2-amino-4-hydroxy-5-[[4-(2-methylpropoxy)phenyl]methyl]-1H-pyrimidin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O3/c1-9(2)8-21-11-5-3-10(4-6-11)7-12-13(19)17-15(16)18-14(12)20/h3-6,9H,7-8H2,1-2H3,(H4,16,17,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTIFWVVGQXFBBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COC1=CC=C(C=C1)CC2=C(N=C(NC2=O)N)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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